3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1448034-24-9
VCID: VC7375900
InChI: InChI=1S/C13H18ClNO4S2/c1-18-12-4-3-10(7-11(12)14)21(16,17)15-8-13(19-2)5-6-20-9-13/h3-4,7,15H,5-6,8-9H2,1-2H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)Cl
Molecular Formula: C13H18ClNO4S2
Molecular Weight: 351.86

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide

CAS No.: 1448034-24-9

Cat. No.: VC7375900

Molecular Formula: C13H18ClNO4S2

Molecular Weight: 351.86

* For research use only. Not for human or veterinary use.

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide - 1448034-24-9

Specification

CAS No. 1448034-24-9
Molecular Formula C13H18ClNO4S2
Molecular Weight 351.86
IUPAC Name 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C13H18ClNO4S2/c1-18-12-4-3-10(7-11(12)14)21(16,17)15-8-13(19-2)5-6-20-9-13/h3-4,7,15H,5-6,8-9H2,1-2H3
Standard InChI Key SGAXQTLKLHIXIL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a benzene ring substituted at positions 3 and 4 with chlorine and methoxy groups, respectively. Attached to the benzene ring is a sulfonamide group (-SO₂NH-), where the nitrogen atom is further substituted with a [(3-methoxythiolan-3-yl)methyl] moiety. The thiolan (tetrahydrothiophene) ring is a five-membered sulfur-containing cyclic structure with a methoxy group at the 3-position .

Molecular Formula:
Based on structural analogs , the molecular formula is inferred as C₁₃H₁₇ClNO₄S₂, with a molecular weight of approximately 375.9 g/mol (calculated using PubChem’s molecular weight algorithm) .

Spectroscopic Characterization

Key analytical data for related sulfonamides suggest the following characterization methods:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.2–3.5 ppm), and thiolan ring protons (δ 2.5–3.0 ppm).

    • ¹³C NMR: Signals for the sulfonamide sulfur (δ 45–50 ppm) and thiolan carbons (δ 25–35 ppm).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 375.9 (M+H⁺) confirms the molecular weight .

  • Infrared (IR) Spectroscopy: Stretching vibrations for S=O (1130–1370 cm⁻¹) and N-H (3300 cm⁻¹) groups.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely involves a multi-step process:

  • Sulfonylation: Reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 3-methoxythiolan-3-ylmethylamine in the presence of a base (e.g., triethylamine).

  • Cyclization: Formation of the thiolan ring via intramolecular thiol-ene coupling or ring-closing metathesis .

  • Functionalization: Introduction of the methoxy group via alkylation or nucleophilic substitution.

Key Reaction Conditions:

  • Temperature: 0–25°C for sulfonamide bond formation.

  • Solvents: Dichloromethane or tetrahydrofuran for polar intermediates .

Reactivity Profile

  • Sulfonamide Group: Participates in acid-base reactions, forming salts with strong bases.

  • Thiolan Ring: Susceptible to oxidation at the sulfur atom, yielding sulfoxide or sulfone derivatives .

  • Methoxy Groups: Stable under basic conditions but hydrolyzable in strong acidic environments.

Pharmacological and Biological Implications

Predicted ADMET Properties

  • Absorption: High lipophilicity (LogP ≈ 2.5) due to methoxy and thiolan groups, suggesting good membrane permeability .

  • Metabolism: Hepatic oxidation of the thiolan ring and O-demethylation .

  • Toxicity: Potential for sulfonamide hypersensitivity reactions, necessitating preclinical safety assessments.

Research Applications and Future Directions

Current Applications

  • Medicinal Chemistry: Lead compound for designing protease inhibitors and kinase modulators .

  • Material Science: Functionalization of polymers via sulfonamide linkages.

Knowledge Gaps and Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the thiolan and methoxy groups to optimize potency .

  • In Vivo Studies: Pharmacokinetic profiling in animal models.

  • Crystallography: X-ray diffraction analysis to resolve 3D conformation .

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